9-(2H-1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
“9-(2H-1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” is a complex organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-(2H-1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, 2-chlorophenyl derivatives, and purine precursors. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the 2-chlorophenyl group.
Cyclization: reactions to form the purine ring.
Amidation: reactions to attach the carboxamide group.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate reaction rates.
Solvents: to dissolve reactants and control reaction environment.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“9-(2H-1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reducing agents like sodium borohydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Catalysts: Palladium on carbon (Pd/C), platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield hydroxylated derivatives.
Reduction: may produce deoxygenated compounds.
Substitution: may result in halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “9-(2H-1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes, preventing their normal function.
Receptor modulation: Interacting with cellular receptors, altering signal transduction pathways.
DNA/RNA interaction: Binding to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
- 9-(1,3-benzodioxol-5-yl)-2-phenyl-8-oxo-7H-purine-6-carboxamide
- 9-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-8-oxo-7H-purine-6-carboxamide
- 9-(1,3-benzodioxol-5-yl)-2-(2-bromophenyl)-8-oxo-7H-purine-6-carboxamide
Uniqueness
“9-(2H-1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the 2-chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties.
Properties
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN5O4/c20-11-4-2-1-3-10(11)17-22-14(16(21)26)15-18(24-17)25(19(27)23-15)9-5-6-12-13(7-9)29-8-28-12/h1-7H,8H2,(H2,21,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBQHGWXGVGSFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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